molecular formula C15H20ClN3OS B15032149 2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide

Cat. No.: B15032149
M. Wt: 325.9 g/mol
InChI Key: PVXULIXHNLBYFD-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl linkage, and a piperidinylidene moiety

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide typically involves multiple steps. One common synthetic route starts with the chlorination of phenol to produce 4-chlorophenol . This intermediate is then reacted with a suitable sulfanyl reagent to introduce the sulfanyl group. The resulting compound undergoes further reactions to incorporate the piperidinylidene and propanehydrazide moieties. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects, including its ability to interact with specific biological targets or pathways.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)propanehydrazide include:

Properties

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide

InChI

InChI=1S/C15H20ClN3OS/c1-11(21-14-5-3-12(16)4-6-14)15(20)18-17-13-7-9-19(2)10-8-13/h3-6,11H,7-10H2,1-2H3,(H,18,20)

InChI Key

PVXULIXHNLBYFD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=C1CCN(CC1)C)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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